rhodamine red-X
Description
Evolution and Significance of Rhodamine Dyes in Chemical Biology and Materials Science
The history of rhodamine dyes dates back to the late 19th century, not long after the dawn of synthetic organic chemistry. annualreviews.orgnih.gov In 1887, the industrial chemist Ceresole produced this class of dyes through a condensation reaction involving 3-aminophenols, naming them "rhodamines" from the Greek word for rose, rhodon. annualreviews.org Initially developed for textiles, the unique photophysical properties of these xanthene-based compounds quickly found broader applications. nih.gov
In the realms of chemical biology and materials science, rhodamine derivatives have become indispensable tools. researchgate.netacs.org Their high fluorescence quantum yields, exceptional photostability, and relative insensitivity to pH changes between 4 and 10 give them a significant advantage over other fluorophores like fluorescein (B123965). idtdna.comthermofisher.com These robust characteristics make them ideal for a wide array of applications, including fluorescence microscopy, DNA sequencing, and the development of biosensors. nih.gov The versatility of the rhodamine scaffold allows for extensive chemical modification, enabling the synthesis of a diverse palette of dyes with spectral properties spanning the visible range and beyond. acs.orgidtdna.com This tunability has been a driving force in the continuous development of new probes for sophisticated biological imaging and sensing. nih.govacs.org
Overview of Rhodamine Red-X's Place within the Rhodamine Family of Fluorophores
This compound (RRX) is a synthetic derivative of Lissamine rhodamine B. nih.govthermofisher.com It was developed to improve upon the labeling and fluorescence properties of its parent compounds. nih.govacs.org Specifically, this compound was created as a more stable and efficient alternative to Lissamine rhodamine B sulfonyl chloride (LRB-SC), a reactive dye prone to hydrolysis and requiring stringent, high-pH conditions for conjugation. nih.govacs.org
The key innovation in this compound is twofold. First, it replaces the unstable sulfonyl chloride group with a succinimidyl ester, which is more resistant to hydrolysis and reacts efficiently with primary amines on biomolecules at a more neutral pH range (7.5-8.5). nih.gov Second, it incorporates a seven-atom aminohexanoyl spacer, designated by the "X", between the fluorophore core and the reactive succinimidyl ester group. fishersci.sefluorofinder.comthermofisher.com This spacer separates the dye from its attachment point on a target molecule, which can reduce quenching interactions and improve the fluorescence yield of the resulting conjugate. nih.govfishersci.se
Spectrally, this compound occupies a valuable position in the orange-red portion of the spectrum. dianova.com Its emission lies conveniently between that of green-emitting dyes like Alexa Fluor 488 and far-red dyes like Alexa Fluor 647, with minimal spectral overlap. dianova.comjacksonimmuno.comjacksonimmuno.com This makes it particularly well-suited for multicolor fluorescence imaging experiments. dianova.comjacksonimmuno.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H41N3O8S2 |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
5-(5-carboxypentylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C33H41N3O8S2/c1-5-35(6-2)23-13-16-26-29(20-23)44-30-21-24(36(7-3)8-4)14-17-27(30)33(26)28-18-15-25(22-31(28)46(41,42)43)45(39,40)34-19-11-9-10-12-32(37)38/h13-18,20-22,34H,5-12,19H2,1-4H3,(H-,37,38,41,42,43) |
InChI Key |
XLXOKMFKGASILN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Rhodamine Red X and Its Derivatives
Methodologies for Core Structure Synthesis
The synthesis of the foundational xanthene core of rhodamine dyes, including Rhodamine Red-X, can be achieved through several established chemical reactions. These methods primarily focus on the construction of the characteristic three-ring system of the fluorophore.
Condensation of Phthalic Anhydrides with Aminophenols
A traditional and widely employed method for synthesizing rhodamine dyes involves the acid-catalyzed condensation of a 3-aminophenol (B1664112) derivative with a phthalic anhydride (B1165640). nih.govacs.orgnih.gov This reaction typically requires strong acids, such as sulfuric acid or polyphosphoric acid, and elevated temperatures to drive the formation of the xanthene ring system. thieme-connect.com
For the synthesis of carboxy-functionalized rhodamines, such as the precursors to this compound, a substituted phthalic anhydride like 4-carboxyphthalic anhydride is used. thieme-connect.com The reaction with an appropriate aminophenol under acidic conditions leads to the formation of the rhodamine core. thieme-connect.com A notable challenge with this method is the potential formation of isomeric products, which often necessitates chromatographic separation. thieme-connect.com To address this, a stepwise approach can be implemented where an intermediate ketone is first formed and isolated before the final condensation step, allowing for better control over the regioselectivity and facilitating the separation of isomers. thieme-connect.com
Lactol Condensation Approaches
A more recent and versatile strategy for the regioselective synthesis of rhodamine dyes is the lactol condensation method. acs.orgresearchgate.net This approach utilizes the reaction of aminophenols with partially reduced phthalic anhydrides, also known as phthalaldehydic acids, which exist predominantly in their cyclic lactol form in solution. acs.orgnih.gov The condensation is typically carried out in the presence of oxygen. acs.org
This method has proven to be an efficient way to produce various rhodamine derivatives, including carboxy-functionalized versions, with high regioselectivity. acs.orgresearchgate.net The lactol condensation has been successfully applied to the synthesis of both fluorinated and non-fluorinated rhodamines and has been extended to the production of silicon-rhodamines (Si-rhodamines), which exhibit significant red shifts in their spectral properties. acs.orgnih.gov
Metal-Catalyzed Cross-Coupling Strategies for Xanthene Systems
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and modern alternative for the synthesis of rhodamine dyes. acs.orgnih.gov These methods offer a more flexible and often more efficient route to a diverse range of rhodamine derivatives.
One prominent approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed C-N cross-coupling of fluorescein (B123965) ditriflates with various nitrogen nucleophiles, including amines, amides, and carbamates. acs.orgnih.gov This strategy allows for the direct conversion of readily available and isomerically pure fluorescein derivatives into a wide array of N-substituted rhodamines. acs.org This method is particularly advantageous for creating both fluorescent dyes and non-fluorescent quenchers. acs.orgnih.gov
Another significant metal-catalyzed method is the Suzuki-Miyaura coupling. This reaction has been successfully employed to synthesize rhodamine and silicon-rhodamine dyes by coupling xanthone (B1684191) triflates with arylboronic acids or their derivatives, such as arylboroxins. researchgate.netbeilstein-journals.org This approach has proven effective for creating rhodamines with various substituents on the pendant phenyl ring and can be performed in a "one-pot" procedure. researchgate.net It offers a valuable route to functionalized silicon rhodamines, including those with free acid moieties, which can be challenging to synthesize via other methods. beilstein-journals.org
Functionalization and Derivatization for Specific Research Applications
To be utilized as a fluorescent label, the core this compound structure must be chemically modified to include reactive groups that can form stable covalent bonds with target biomolecules. researchgate.net Further modifications, such as the introduction of spacer groups, can enhance the performance of the resulting bioconjugates.
Introduction of Amino and Thiol Reactive Groups
The ability to conjugate this compound to biomolecules such as proteins and nucleic acids relies on the incorporation of specific reactive functional groups. researchgate.netgoogle.com
Amino-reactive groups are designed to react with primary amines, which are commonly found in proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus). Common amino-reactive moieties include:
Isothiocyanates: These groups react with amines to form stable thiourea (B124793) linkages. nih.gov
Succinimidyl esters (SE): These are highly efficient at reacting with amines under mild alkaline conditions to form stable amide bonds. nih.govacs.org
Sulfonyl chlorides: While highly reactive, sulfonyl chlorides are also susceptible to hydrolysis, which can complicate conjugation reactions. nih.govthermofisher.com
Thiol-reactive groups target the sulfhydryl groups of cysteine residues in proteins. Common thiol-reactive functionalities include:
Maleimides: These groups undergo a Michael addition reaction with thiols to form a stable thioether bond. mdpi.com
Haloacetamides (e.g., iodoacetamides): These groups react with thiols via nucleophilic substitution. nih.gov
The choice of reactive group depends on the specific target biomolecule and the desired reaction conditions. google.com
Succinimidyl Ester Derivatives and Spacer Groups
Succinimidyl ester derivatives of this compound are particularly popular for labeling due to their high reactivity and the stability of the resulting amide bond. nih.govacs.org The "X" in this compound signifies the presence of an aminohexanoyl spacer arm. thermofisher.comthermofisher.comaatbio.com
This spacer group is a seven-atom chain that is introduced between the fluorophore and the reactive succinimidyl ester group. thermofisher.comaatbio.com The inclusion of this spacer offers several advantages:
It separates the fluorophore from its point of attachment on the biomolecule, which can reduce potential steric hindrance and minimize quenching of the fluorescence that might occur due to interactions between the dye and the biomolecule. acs.orgaatbio.com
It can improve the accessibility of the dye to secondary detection reagents, such as anti-dye antibodies. thermofisher.com
It can decrease the likelihood of protein precipitation during the conjugation process and subsequent storage. acs.org
The combination of a highly reactive succinimidyl ester and a flexible spacer group makes this compound, SE a robust and versatile tool for fluorescently labeling a wide range of biological molecules. nih.govacs.org
Halogenation Strategies for Spectroscopic Tuning
Halogenation of the rhodamine scaffold, particularly on the pendant phenyl ring, is a key strategy for fine-tuning the dye's spectroscopic properties. This modification can significantly influence the equilibrium between the dye's fluorescent zwitterionic form and its non-fluorescent, colorless lactone form. biorxiv.orgnih.gov This equilibrium is a critical determinant of the dye's performance in aqueous environments. biorxiv.org
In silicon-substituted rhodamines (Si-rhodamines), halogenation has been shown to increase the equilibrium constant (KL–Z) in favor of the fluorescent zwitterion, thereby increasing the effective absorptivity and brightness in solution. nih.gov For instance, the fluorinated Si-rhodamine analog JF₆₆₉ exhibits a substantially higher KL–Z value (0.262) compared to its non-halogenated counterpart JF₆₄₆ (0.0014). biorxiv.orgnih.gov This translates to a dramatic increase in molar extinction coefficient (ε) in aqueous solution, from 5,600 M⁻¹cm⁻¹ for the non-halogenated dye to 112,000 M⁻¹cm⁻¹ for the fluorinated version. biorxiv.orgnih.gov
This effect is attributed to the electron-withdrawing nature of the halogen atoms, which lowers the pKa of the benzoic acid moiety on the pendant ring. biorxiv.orgnih.gov Beyond enhancing brightness, halogenation also induces a bathochromic shift, moving the absorption and emission maxima to longer wavelengths. biorxiv.orgnih.gov The halogenated phenyl ring can also serve as a site for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other chemical groups. researchgate.net
Table 1: Effect of Halogenation on Si-Rhodamine Spectroscopic Properties
| Compound | Halogenation | Max Absorption (λ_max) | Max Emission (λ_em) | Molar Extinction Coefficient (ε) in aqueous solution | Lactone-Zwitterion Equilibrium (K_L–Z) |
|---|---|---|---|---|---|
| JF₆₄₆ | No | 646 nm | 664 nm | 5,600 M⁻¹cm⁻¹ | 0.0014 |
| JF₆₆₉ | Yes (Fluorinated) | 669 nm | 682 nm | 112,000 M⁻¹cm⁻¹ | 0.262 |
Data sourced from multiple studies. biorxiv.orgnih.gov
Silicon-Substituted this compound Analogs (Si-Rhodamines)
Si-rhodamines are a class of red-shifted fluorescent dyes where the oxygen atom in the xanthene core of the traditional rhodamine structure is replaced with a silicon atom. rsc.orgnih.gov This structural modification results in a significant bathochromic shift of approximately 100 nm in both absorption and emission spectra, moving the dye's operational range further into the red and near-infrared (NIR) regions. nih.govacs.orgd-nb.info These dyes are known for their high brightness, photostability, and cell permeability, making them valuable for advanced biological imaging. nih.govacs.org
The synthesis of Si-rhodamines has evolved to improve efficiency and modularity. A general strategy involves the use of bis(2-bromophenyl)silane intermediates. nih.govacs.org These intermediates undergo a metal-halogen exchange to form reactive bis-aryllithium or bis(aryl Grignard) reagents. nih.govacs.org Subsequent addition of these organometallic reagents to electrophiles like anhydrides or esters yields the desired Si-xanthene core structure. nih.govacs.org An alternative approach utilizes bis-aryllanthanum reagents, which offer improved functional group tolerance in their reaction with esters and anhydrides. acs.org Further diversification is possible by modifying the groups attached to the silicon atom itself, which can influence brightness and provide handles for conjugation. rsc.org
Synthesis of Photoactivatable Derivatives
Photoactivatable or "caged" derivatives of rhodamines are powerful tools for super-resolution microscopy techniques like PALM and STORM. These molecules are synthesized in a non-fluorescent state and can be "activated" or "uncaged" by light of a specific wavelength to become fluorescent. d-nb.infogoogle.com
A common strategy to create caged rhodamines involves the acylation of the dye's amino groups. d-nb.inforesearchgate.net This modification forces the molecule into its non-fluorescent spirolactone form. d-nb.inforesearchgate.net The acyl groups are often photolabile, such as the 6-nitroveratryloxycarbonyl (NVOC) group, and can be cleaved upon irradiation with UV or violet light (e.g., 375-420 nm), which restores the fluorescent zwitterionic structure. d-nb.infogoogle.com
This principle has been successfully applied to Si-rhodamines to create far-red photoactivatable probes. The synthesis of a caged Si-rhodamine, NVOC₂-SiRhQ, involves several steps, starting from protected quinoline (B57606) precursors. d-nb.info Key steps include the installation of the silicon bridge, the addition of the pendant phenyl ring, and finally, the introduction of the photolabile caging groups. d-nb.inforesearchgate.net These caged Si-rhodamine derivatives are sufficiently red-shifted to allow for multicolor super-resolution imaging experiments. researchgate.netresearchgate.net
Conjugation Strategies (e.g., to bisphosphonates, phalloidin (B8060827), antibodies)
This compound is frequently used as a fluorescent label and is conjugated to various biomolecules for targeted imaging applications. This is typically achieved by using an amine-reactive derivative of the dye, most commonly this compound succinimidyl ester (SE). thermofisher.comacs.org The succinimidyl ester group readily reacts with primary amines on the target molecule under mild alkaline conditions (pH 7.5-8.5) to form a stable amide bond. acs.orgbio-rad-antibodies.com
Conjugation to Bisphosphonates: Fluorescently labeled bisphosphonates are used as probes for imaging bone biology. researchgate.net this compound has been conjugated to aminobisphosphonates such as risedronate and zoledronate. researchgate.netnih.gov The synthesis often employs a linker strategy, where the bisphosphonate is first modified to introduce a primary amino group, which can then be coupled with the succinimidyl ester of this compound. researchgate.netnih.govgoogle.com Purification of the final conjugate, for example, this compound conjugated to risedronate (ROX-RIS), may require preparative TLC or HPLC to remove any free dye. nih.govgoogle.com
Conjugation to Phalloidin: Phalloidin is a bicyclic peptide toxin that selectively binds to filamentous actin (F-actin). thermofisher.comabcam.com this compound conjugated to phalloidin is a widely used probe for staining the actin cytoskeleton in fixed and permeabilized cells. thermofisher.comcytoskeleton.comfujifilm.com The resulting probe, sometimes referred to as Rhodamine X-phalloidin, has excitation and emission maxima around 556 nm and 574 nm, respectively. fujifilm.com This conjugate provides high-contrast images of actin filaments with low non-specific staining. thermofisher.com
Conjugation to Antibodies: Antibodies are key reagents in immunoassays and immunofluorescence. Labeling antibodies with this compound allows for the detection of specific antigens. jacksonimmuno.comfishersci.ca The conjugation process involves reacting the succinimidyl ester of this compound with primary amine groups (e.g., on lysine residues) of the antibody. bio-rad-antibodies.com Commercially available kits provide optimized reagents and protocols for this purpose, ensuring efficient conjugation and recovery of the antibody. bio-rad-antibodies.com The resulting conjugates are used as secondary antibodies in techniques like immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry. citeab.comthermofisher.com this compound has an excitation maximum of approximately 570 nm and an emission maximum of 590 nm, making it a suitable partner for multicolor imaging. jacksonimmuno.com
Table 2: Example of a Commercial Antibody Conjugation Kit
| Component | Purpose |
|---|---|
| Lyophilized Rhodamine Label Mix | Contains the reactive form of the rhodamine dye. |
| Rapid Plus Modifier Reagent | Adjusts the reaction environment for optimal conjugation. |
| Rapid Plus Quencher Reagent | Stops the labeling reaction after the desired incubation time. |
Based on a representative commercial product. bio-rad-antibodies.com
Isomeric Purity and Control in Synthesis
A significant challenge in the synthesis of many functionalized rhodamine dyes is the formation of regioisomers, which are often difficult to separate. researchgate.netresearchgate.net This issue typically arises when an unsymmetrical anhydride reagent, which has two different points for potential reaction, is used in the condensation step with a meta-aminophenol. researchgate.net This can lead to a mixture of products, such as the 5- and 6-isomers of carboxyrhodamines. researchgate.net
However, this compound succinimidyl ester is noted for being isomerically pure. thermofisher.com This is a distinct advantage over other dyes like Lissamine rhodamine B sulfonyl chloride, which is sold as an isomeric mixture. thermofisher.com The isomeric purity of this compound ensures batch-to-batch consistency and predictable labeling characteristics.
To overcome the general problem of isomer formation, synthetic methods have been developed that avoid the use of unsymmetrical anhydrides. researchgate.net One successful approach involves using phthalaldehydic acids (2-formyl benzoic acids) as replacements for the anhydride. researchgate.netresearchgate.net These reagents provide only one point of reactivity for the aminophenol, directing the condensation to a specific position and thus allowing for direct access to single-isomer rhodamine derivatives, including members of the X-Rhodamine family. researchgate.net This strategy improves reaction yield, simplifies purification, and provides greater control over the final product's structure. researchgate.netgoogle.com
Advanced Spectroscopic and Photophysical Characterization of Rhodamine Red X Systems
Fluorescence Spectroscopy and Quantum Yield Studies
Rhodamine Red-X exhibits strong absorption and emission in the red region of the visible spectrum. Typically, its excitation maximum is around 570 nm, and its emission maximum is near 590 nm. dianova.com These spectral characteristics make it suitable for multicolor imaging, often used in conjunction with green-fluorescent dyes like Alexa Fluor 488. dianova.com
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for any fluorophore. d-nb.info Rhodamine dyes, in general, are known for their high quantum yields, which contributes to their brightness. thermofisher.comepa.gov The quantum yield of rhodamine derivatives can be influenced by the solvent and the molecular structure. For instance, the rigid, planar structure of many rhodamines contributes to their high quantum yields. epa.gov While specific quantum yield data for this compound is not always explicitly separated from its parent compound, Lissamine rhodamine B, studies on similar rhodamines like Rhodamine B have reported quantum yields around 0.70 in ethanol. Protein conjugates of this compound have been observed to be brighter than those of Lissamine rhodamine B, suggesting a high quantum yield is maintained or even enhanced upon conjugation. thermofisher.com
The following table provides a summary of the typical spectroscopic properties of this compound:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~570 nm | dianova.com |
| Emission Maximum (λem) | ~590 nm | dianova.com |
| Common Applications | Multicolor fluorescence microscopy, flow cytometry | dianova.com |
Excited State Dynamics and Lifetime Measurements
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. nih.gov This parameter is sensitive to the molecular environment and can provide insights into quenching mechanisms and molecular interactions. uni-muenchen.de For rhodamine dyes, fluorescence lifetimes are typically in the nanosecond range. For example, Rhodamine 6G in water has a lifetime of about 4.25 ns. researchgate.net The lifetime of rhodamine dyes can be affected by factors such as solvent viscosity and the formation of aggregates. epa.govresearchgate.net
The excited-state dynamics of rhodamines are complex and can involve processes like intersystem crossing to the triplet state and twisted intramolecular charge transfer (TICT). rsc.orgacs.org The TICT process, which involves a torsional motion in the excited state, can provide a non-radiative decay pathway, leading to a shorter fluorescence lifetime. acs.org The structural rigidity of a rhodamine derivative plays a significant role in its excited-state dynamics and, consequently, its fluorescence lifetime. acs.org For instance, rhodamines with restricted rotation around the amino groups tend to have longer lifetimes. acs.org
Photostability and Bleaching Characteristics
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical property for long-term imaging experiments. nih.govthermofisher.com Rhodamine dyes are generally regarded as being highly photostable. nih.govnih.gov this compound, in particular, is noted for its excellent photostability, making it a reliable choice for demanding applications like confocal microscopy. dianova.com
Photobleaching, the irreversible destruction of a fluorophore, often occurs from the excited triplet state through reactions with molecular oxygen. rsc.org The rate of photobleaching can be influenced by the molecular structure and the surrounding environment. nih.gov For example, fluorination of rhodamine dyes has been shown to improve photostability. nih.gov In some cases, the photostability of a fluorophore can be enhanced through Förster resonance energy transfer (FRET) to a more photostable acceptor dye. rsc.org
Solvent Effects on Spectroscopic Properties
The spectroscopic properties of rhodamine dyes, including this compound, are known to be influenced by the solvent environment. ignited.in This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the dye molecule. nih.gov
In general, the absorption and emission maxima of rhodamine dyes exhibit a red shift (bathochromic shift) with increasing solvent polarity. nih.gov For instance, the absorption maximum of Rhodamine B shifts from 550 nm in water to 560 nm in N,N-dimethylformamide. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity. epa.gov These solvent effects are a consequence of the change in the dipole moment of the dye upon excitation. epa.gov The fluorescence quantum yield of rhodamines can also be solvent-dependent, often showing a correlation with solvent viscosity. epa.gov
Aggregation Behavior and Self-Quenching Phenomena
Self-quenching can occur through various mechanisms, including the formation of H-dimers, which are non-fluorescent, and energy transfer to these non-fluorescent species. nih.govmdpi.com The extent of aggregation and self-quenching is dependent on the dye concentration, solvent, and the presence of counterions. rsc.orgmdpi.com For instance, bulky, hydrophobic counterions can promote the formation of nanoparticles while also acting as spacers to reduce dimer formation and subsequent fluorescence quenching. mdpi.com The red-shift in the emission wavelength of rhodamine dyes at higher concentrations can be attributed to the formation of excimers. ccspublishing.org.cn
Lactone-Zwitterion Equilibrium and its Spectroscopic Implications
A key characteristic of many rhodamine dyes is the existence of an equilibrium between a colorless, non-fluorescent lactone form and a colored, fluorescent zwitterionic form. acs.orgnih.gov This equilibrium is highly sensitive to the environment, including solvent polarity and pH. nih.govmdpi.com
The zwitterionic form is favored in polar solvents like water and short-chain alcohols, where it is stabilized by hydrogen bonding. nih.gov In less polar or more hydrophobic environments, the equilibrium shifts towards the lactone form. nih.gov This switching between the two forms is the basis for the development of fluorogenic probes, where the dye becomes fluorescent upon binding to its target, which shifts the equilibrium towards the zwitterionic state. biorxiv.org The lactone-zwitterion equilibrium constant (KL-Z) is a quantitative measure of this equilibrium. nih.govacs.org
The spectroscopic properties of the dye are directly linked to this equilibrium. The lactone form, having an interrupted chromophore conjugation, is colorless and non-fluorescent. nih.gov In contrast, the zwitterionic form possesses an extended π-electron system, resulting in strong absorption and fluorescence in the visible region. mdpi.com The protonation of the carboxylate group in the zwitterionic form can lead to a bathochromic shift in the absorption spectrum. mdpi.com
The lactone-zwitterion equilibrium constant (KL-Z) can be rationally tuned by modifying the chemical structure of the rhodamine dye. acs.orgnih.gov The nature of the substituents on the xanthene core and the pendant phenyl ring significantly influences the stability of the lactone and zwitterionic forms.
Electron-donating groups on the auxochromic amino groups generally increase the KL-Z, favoring the fluorescent zwitterionic form. The electron-donating strength can be ranked, for example, as NH2 < azetidine (B1206935) < pyrrolidine (B122466) < tetrahydroquinoline < julolidine, with KL-Z values following this trend. nih.gov Conversely, N-aryl auxochromes tend to lower the KL-Z. acs.org
The bridging atom in the xanthene core also has a substantial impact. Replacing the oxygen atom with a gem-dimethyl carbon (carborhodamines) or a silicon atom (Si-rhodamines) leads to a bathochromic shift in the spectra and generally lower KL-Z values. acs.orgnih.gov Furthermore, the introduction of fluorine atoms on the pendant phenyl ring universally increases the KL-Z, shifting the equilibrium towards the zwitterion and often resulting in higher absorptivity and a red-shifted spectrum. acs.orgnih.gov
The following table summarizes the effects of different structural modifications on the KL-Z of rhodamine dyes:
| Structural Modification | Effect on KL-Z | Spectroscopic Consequence | Reference |
| Increased electron-donating capacity of auxochrome | Increase | Favors fluorescent zwitterion | nih.gov |
| N-Aryl auxochromes | Decrease | Favors non-fluorescent lactone | acs.org |
| C(CH3)2 or Si(CH3)2 bridge (vs. O) | Decrease | Bathochromic shift, favors lactone | acs.orgnih.gov |
| Fluorination of pendant phenyl ring | Increase | Bathochromic shift, higher absorptivity | acs.orgnih.gov |
Environmental Factors Modulating Equilibrium
The spectroscopic and photophysical properties of this compound are intricately linked to its surrounding environment. Factors such as solvent polarity, pH, and temperature can significantly influence the equilibrium between its fluorescent zwitterionic form and its non-fluorescent, colorless lactone form. This modulation of equilibrium directly impacts the dye's absorption and emission characteristics, quantum yield, and fluorescence lifetime.
Influence of Solvent Polarity:
The polarity of the solvent plays a crucial role in the position of the lactone–zwitterion equilibrium. nih.gov In polar solvents, the fluorescent zwitterionic form is stabilized, leading to strong absorption and emission. Conversely, nonpolar environments favor the colorless lactone form, resulting in diminished fluorescence. nih.gov This solvent-dependent behavior is a general characteristic of rhodamine dyes. nih.govacs.org Studies on various rhodamine derivatives have shown that increasing solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com For instance, the two-photon absorption (TPA) cross-sections of some rhodamine dyes have been observed to be consistently higher in nonpolar solvents. nih.gov
Interactive Data Table: Effect of Solvent on this compound and Related Dyes
| Dye | Solvent | Absorption Max (nm) | Emission Max (nm) |
| This compound | - | 573 aatbio.com | 591 aatbio.com |
| Rhodamine B | Ethanol | - | - |
| Rhodamine 6G | - | - | - |
| Texas Red-X | - | - | - |
Influence of pH:
The fluorescence of many rhodamine-based sensors is highly dependent on pH. rsc.orgdoi.org This is often due to the protonation and deprotonation of functional groups, which can open or close the spirocyclic ring structure. rsc.orgdoi.org For many rhodamine derivatives, acidic conditions favor the ring-opened, fluorescent form, while neutral to basic conditions promote the formation of the non-fluorescent spirolactam. rsc.orgdoi.orgrsc.org However, this compound, along with other X-rhodamines, is noted for its spectral stability across a wide pH range, typically between pH 4 and 10. thermofisher.com This stability is a significant advantage for biological applications where maintaining a constant pH can be challenging. thermofisher.com
Research Findings on pH Effects on Rhodamine Derivatives:
A study on a novel rhodamine-based probe demonstrated a dramatic increase in fluorescence intensity under strongly acidic conditions (pH < 3.0), with the quantum yield decreasing as the pH increased. doi.org
Another ratiometric fluorescent probe derived from rhodamine showed strong red fluorescence at pH 3.3, which diminished as the pH increased, while green fluorescence intensified. rsc.org
The pKa value, which indicates the pH at which the fluorescent and non-fluorescent forms are in equilibrium, has been determined for various rhodamine derivatives, for example, a pKa of 2.59 was calculated for a phenanthrene-rhodamine dyad. rsc.org
Influence of Temperature:
Temperature can also modulate the photophysical properties of rhodamine dyes. Generally, an increase in temperature leads to a decrease in fluorescence intensity. researchgate.net This is often attributed to enhanced non-radiative decay processes at higher temperatures, such as increased molecular collisions and vibrational relaxation. researchgate.net The temperature sensitivity of rhodamine dyes can vary depending on their molecular structure. researchgate.net For some rhodamine derivatives, a temperature increase can cause a spectral shift in the emission peak. For example, in ethanol, the emission of Rhodamine B shifts to shorter wavelengths as temperature increases. aip.orgaps.org In contrast, studies on the adsorption of Rhodamine B onto certain materials have shown that the amount of dye adsorbed can increase with temperature, suggesting that the thermal motion can overcome desorption energy barriers. mdpi.commdpi.com
Interactive Data Table: Temperature-Induced Spectral Shifts of Rhodamine B
| Solvent | Temperature Change (°C) | Wavenumber Shift (cm⁻¹) |
| Water | +50 | ~ -20 aip.org |
| Ethanol | +50 | ~ +40 aip.org |
Note: This data is for Rhodamine B, as specific data for this compound was not available. The trend illustrates the principle of temperature-dependent spectral shifts.
Presence of Quenchers and Binding Partners:
Fluorescence quenching, the decrease in fluorescence intensity, can occur due to the presence of various substances in the environment. mdpi.com Quenchers can interact with the fluorophore in its excited state, leading to non-radiative de-excitation. thermofisher.com Water itself can act as a quenching agent for many organic fluorophores, with the quenching efficiency being more significant for red-emitting probes. rsc.org The formation of non-fluorescent H-dimers at high concentrations can also lead to self-quenching. nih.gov Conversely, the binding of this compound to proteins often results in an increase in fluorescence quantum yield. thermofisher.com This is because conjugation can decrease the dye's tendency to form non-fluorescent aggregates and can provide a more rigid environment that restricts non-radiative decay pathways. thermofisher.comacs.org
Computational Chemistry and Theoretical Modeling of Rhodamine Red X Structures and Reactivity
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometry and electronic properties of rhodamine red-X. DFT studies have been instrumental in validating experimental findings, such as crystallographic structures, for sulforhodamine compounds. researchgate.net The process involves geometry optimization, where the lowest energy conformation of the molecule is found, providing a stable three-dimensional structure. nih.govresearchgate.net For instance, DFT calculations with the BLYP functional and the def2-SVP basis set have been used to determine the optimized geometries of sulforhodamine 101 trimers.
These computational approaches are essential because the geometry of rhodamine dyes can be significantly influenced by their environment. For example, geometry optimization of the quinonoid form of rhodamines often requires the inclusion of solvent effects to prevent its computational collapse into the lactone form. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transitions and chemical stability. joaquinbarroso.com A smaller gap generally implies that less energy is required to excite an electron from the ground state to an excited state, which can influence the dye's absorption and emission spectra. researchgate.net
Information specifically detailing the reactivity descriptors and Fukui functions for this compound is not available in the provided search results. These conceptual DFT tools are used to predict the reactivity of different sites within a molecule. The Fukui function, for instance, identifies regions that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. mdpi.comkuleuven.be
HOMO-LUMO Energy Gaps and Orbital Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules and predicting their photophysical behavior, such as absorption and emission spectra. mdpi.comscielo.org.mx However, theoretical studies have shown that TD-DFT can systematically overestimate the lowest excitation energies of rhodamine dyes, which leads to an underestimation of the absorption wavelength. osti.govresearchgate.net This discrepancy is thought to arise from factors such as the significant contribution of double excitations to the first excited state and the difficulty for TD-DFT to capture the differential electron-correlation effects between the ground and excited states of rhodamines. researchgate.net
Despite these challenges, TD-DFT remains a valuable tool. By establishing a linear calibration between calculated and experimental wavelengths for a series of rhodamine derivatives, the predictive accuracy of TD-DFT can be significantly improved. mdpi.com For instance, benchmarking studies involving various functionals (like CAM-B3LYP, M06-2X, ωB97X-D, B3LYP, and MN15) and solvation models have been performed to enhance the prediction of absorption and emission wavelengths of near-infrared rhodamine dyes. mdpi.com Such calibrated TD-DFT approaches can achieve high accuracy, enabling the rational design of novel rhodamine derivatives with specific photophysical properties. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. photochemcad.com This technique provides detailed, atomistic insights into the behavior of this compound in various environments, such as in solution or interacting with biological systems.
For example, MD simulations have been used to investigate the impact of Texas Red-labeled lipids (TR-DHPE) on the properties of a lipid bilayer. optica.org Another study employed MD simulations to explore the conformational ensembles of calmodulin tagged with Texas Red, providing a detailed view of the dye's interaction with the protein. nih.gov These simulations typically utilize force fields, such as GAFF2 and Amber ff14SB, to describe the interactions between atoms. nih.gov
Below is a table summarizing the setup for an MD simulation involving a Texas Red-labeled protein:
| Simulation Parameter | Value/Description |
| System | Calmodulin tagged with Texas Red C2 maleimide (B117702) (TRC2) and Alexa Fluor 488 C5 maleimide (AF488) |
| Force Fields | GAFF2 for dyes, Amber ff14SB for protein |
| Water Model | TIP3P |
| Ion Parameters | Joung–Cheatham for monovalent ions, Li-Merz for Ca2+ |
| Software | Amber20 |
| Simulation Time | 3 x 5 µs replicas for each system |
This table is based on data from a study on calmodulin tagged with Texas Red and Alexa Fluor 488. nih.gov
Solvent Models in Computational Calculations
The inclusion of solvent effects is critical for accurately modeling the structure and properties of rhodamine dyes in computational calculations. researchgate.net Both implicit and explicit solvent models are used.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. thermofisher.com This approach is computationally efficient and has been successfully used to study the spectral properties of rhodamine dyes. researchgate.net However, for systems where specific solute-solvent interactions like hydrogen bonding are important, implicit models may not be sufficient. researchgate.net
Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, provide a more detailed and accurate representation of the solvent environment. researchgate.netnih.gov The Simple Point-Charge (SPC) water model is an example of an explicit model used in MD simulations of rhodamine-protein complexes. nih.gov In some advanced DFT calculations, a hybrid approach is used, where a few explicit solvent molecules are included in the quantum mechanical calculation along with a continuum model to represent the bulk solvent. researchgate.net The choice of solvent model, such as the various IGB models or explicit models like TIP3P, SPC/E, and TIP4P, can significantly influence the results of MD simulations. researchgate.net
Correlation of Theoretical Predictions with Experimental Data (e.g., X-ray Crystallography Validation)
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For molecular structures, X-ray crystallography provides a key experimental benchmark. ua.esontosight.ai DFT calculations are often used to validate crystallographic structures. For instance, a study on a sulforhodamine compound used DFT to support the experimentally determined crystal structure. researchgate.net
The process of validation can involve comparing the computationally optimized geometry with the crystal structure. A close agreement between the two, often quantified by a low root-mean-square deviation (RMSD), indicates that the theoretical model accurately represents the molecule's structure. ua.es Furthermore, periodic DFT-D calculations can confirm that the determined crystal structure corresponds to a minimum on the potential energy landscape. ua.es Similarly, TD-DFT calculations of absorption and emission spectra can be compared with experimental UV-Vis and fluorescence spectra to validate the computational approach for predicting photophysical properties. redalyc.org
Rhodamine Red X in Advanced Biological Imaging and Microscopy Techniques
Multicolor Imaging Applications (e.g., 3- and 4-color labeling)
Rhodamine Red-X (RRX) is particularly effective for multicolor fluorescence microscopy, where multiple cellular targets are labeled and visualized simultaneously. dianova.com Its emission spectrum is strategically positioned between commonly used green-fluorescent dyes, such as Alexa Fluor 488, and far-red dyes like Alexa Fluor 647. jacksonimmuno.comjacksonimmuno.comjacksonimmuno.com This placement minimizes spectral overlap, or "bleed-through," which is a common artifact where the signal from one fluorophore is detected in the channel designated for another. jacksonimmuno.comnih.gov
The distinct spectral separation makes RRX a key component in 3- and 4-color imaging experiments. jacksonimmuno.comjacksonimmuno.com A typical four-color labeling combination involves DyLight 405 (blue), Alexa Fluor 488 (green), this compound (red/orange), and Alexa Fluor 647 (far-red). dianova.comstratech.co.uk This combination provides maximum color separation, allowing for clear and distinct visualization of four different targets within the same sample. dianova.comstratech.co.uk While other combinations, for instance using Cy3 instead of this compound, are possible, they may result in less effective color separation. dianova.com For double labeling, RRX paired with green-fluorescent dyes like Alexa Fluor 488 or blue-fluorescent AMCA conjugates provides better color separation than the traditional combination of FITC and TRITC. dianova.com
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| DyLight 405 | 400 | 421 | Blue |
| Alexa Fluor 488 | 492 | 520 | Green |
| This compound | 570 | 590 | Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| This table illustrates a common combination of fluorophores used for 4-color imaging, highlighting the spectral positioning of this compound. Data sourced from dianova.comjacksonimmuno.comstratech.co.uknih.gov. |
Confocal Microscopy Applications
In confocal laser scanning microscopy, this compound is a widely used fluorophore due to its compatibility with common laser sources and its brightness. jacksonimmuno.comnih.gov Confocal microscopes equipped with a krypton-argon laser are particularly well-suited for exciting RRX, as this laser has a 568 nm line that is very close to the 570 nm excitation maximum of RRX. dianova.comjacksonimmuno.comjacksonimmuno.com The same laser can simultaneously excite Alexa Fluor 488 (488 nm line) and Alexa Fluor 647 (647 nm line), making it ideal for the multicolor experiments described previously. dianova.comjacksonimmuno.com
The use of RRX in confocal microscopy is critical for colocalization studies, which aim to determine if different molecules are present at the same location within a cell. nih.gov However, achieving accurate colocalization requires high-resolution images and careful selection of fluorochromes to avoid artifacts. nih.gov For example, in a study of MDCK cells, this compound was used to label cytokeratins (red), while Alexa Fluor 488 labeled tubulin (green). nih.gov Low-resolution images suggested extensive colocalization, but high-resolution confocal imaging revealed that the two proteins formed distinct, non-overlapping networks. nih.gov This underscores the importance of resolution and proper dye selection, where RRX serves as a reliable choice for the red channel. nih.gov
Super-Resolution Microscopy (e.g., STED, GSDIM, Localization Microscopy)
Super-resolution microscopy (SRM) techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. jacksonimmuno.com Rhodamine-based dyes are integral to these methods. researchgate.net Techniques like Stimulated Emission Depletion (STED) microscopy and Ground State Depletion with Individual Molecular Return (GSDIM) rely on the ability to reversibly switch fluorophores between a fluorescent "on" state and a dark "off" state. researchgate.netfsu.edu
In STED microscopy, an excitation laser is overlaid with a donut-shaped "depletion" laser beam. fsu.eduidex-hs.com This second laser forces fluorophores at the periphery of the excitation spot into a dark state through stimulated emission, effectively narrowing the area from which fluorescence is detected to a sub-diffraction-sized spot. jacksonimmuno.comidex-hs.com GSDIM is a single-molecule localization microscopy (SMLM) technique where most fluorophores are shelved in a long-lived dark state (like a triplet state), allowing individual molecules that stochastically return to the fluorescent state to be imaged and precisely localized. idex-hs.com
The performance of a dye in STED microscopy depends on several factors, including a high quantum yield, low photobleaching propensity, and efficient switching to the dark state by the depletion laser. jacksonimmuno.comresearchgate.net this compound is listed as a suitable dye for STED applications. jacksonimmuno.com Furthermore, research into novel red-emitting rhodamine dyes has demonstrated exceptional performance in STED microscopy, achieving spatial resolutions of less than 25 nm in raw images of cellular structures. researchgate.net These advanced rhodamine derivatives exhibit high brightness and photostability, leading to high-quality super-resolution images with a strong signal-to-noise ratio. researchgate.netresearchgate.net
| Super-Resolution Technique | Principle | Role of Rhodamine Dyes | Achieved Resolution (with Rhodamines) |
| STED | A depletion laser de-excites fluorophores at the periphery of the focal spot, narrowing the effective point-spread function. fsu.eduidex-hs.com | Serve as the fluorescent label, must be efficiently de-excited by the STED laser. jacksonimmuno.com | < 25 nm researchgate.net |
| GSDIM | Most dyes are sent to a dark state; single molecules that return to the ground state are imaged and localized sequentially. idex-hs.com | Novel rhodamines show excellent performance due to photostability and switching characteristics. researchgate.net | 20-35 nm researchgate.net |
| Localization Microscopy (PALM/STORM) | Photoactivatable or photoswitchable dyes are activated and imaged sparsely over time to reconstruct a super-resolved image. | Photoactivatable "caged" rhodamine derivatives are used that remain dark until activated by a specific wavelength of light. researchgate.netnih.gov | N/A |
A significant area of development has been the creation of fluorogenic and photoactivatable rhodamine probes, which are particularly crucial for SMLM techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). researchgate.netacs.org Fluorogenic probes are initially non-fluorescent and become bright only upon binding to their target or being enzymatically modified, which reduces background noise significantly. annualreviews.org
Photoactivatable, or "caged," probes are a key innovation. researchgate.net These dyes are chemically modified to be non-fluorescent and are activated (uncaged) by a specific wavelength of light. nih.gov Researchers have developed photoactivatable silicon-rhodamine (Si-rhodamine) dyes that are far-red shifted, allowing for multicolor super-resolution imaging. researchgate.netnih.gov These probes can be switched on with light, imaged until they photobleach, and then a new sparse subset of molecules can be activated. This process allows for the precise localization of individual molecules over thousands of frames to build a super-resolution image. This approach has been advanced with the development of caging-group-free photoactivatable dyes that offer rapid and clean activation, making them ideal for quantitative super-resolution studies. biorxiv.org
Performance in Subdiffraction-Resolution Imaging
Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the average time a fluorophore remains in its excited state before emitting a photon. ibidi.com This lifetime is an intrinsic property of a dye and can be sensitive to its local environment, such as pH, ion concentration, and molecular binding, while being independent of fluorophore concentration or excitation intensity. ibidi.comspiedigitallibrary.org This makes FLIM a robust method for quantitative analysis of cellular physiology. spiedigitallibrary.org
| Rhodamine Derivative | Fluorescence Lifetime (ns) | Measurement Conditions |
| Rhodamine B | 1.47 ± 0.06 | In PBS solution, pH 6.5 |
| Rhodamine 800 | 0.7 ± 0.01 | In PBS solution, pH 6.75 |
| This table shows reference fluorescence lifetime values for other rhodamine compounds, illustrating the data obtainable with FLIM. Data sourced from mdpi.com. |
Single-Molecule-Based Experiments (e.g., Fluorescence Correlation Spectroscopy (FCS))
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity as single molecules diffuse through a tiny, fixed observation volume (typically the focal volume of a confocal microscope). picoquant.comfrontiersin.org By analyzing the correlation of these fluctuations over time, FCS can provide quantitative information on molecular concentration, diffusion coefficients, and binding interactions at the single-molecule level. frontiersin.orgresearchgate.net
The technique requires bright and photostable fluorophores to generate a sufficient signal from the small number of molecules in the detection volume. picoquant.com Rhodamine dyes are frequently used in FCS, both for measurements and for instrument calibration. researchgate.netresearchgate.net For instance, Rhodamine B or Rhodamine 6G are often used as reference standards to calibrate the size of the confocal volume. researchgate.netstfc.ac.uk Novel rhodamine dyes have shown excellent performance in single-molecule experiments like FCS. researchgate.net While early FCS studies of cellular processes like apoptosis used probes like rhodamine 110, they suffered from spectral overlap with cellular autofluorescence. nih.gov The development of brighter, red-shifted probes like this compound and its derivatives helps to overcome this issue, offering better sensitivity for detecting single-molecule events in living cells. nih.gov The combination of STED with FCS (STED-FCS) further pushes the boundaries, allowing diffusion dynamics to be studied in nanoscale environments, a domain where red-emitting rhodamines are particularly valuable. frontiersin.org
Specific Biological Target Labeling
This compound, a derivative of lissamine rhodamine B, serves as a versatile fluorescent label in biological research. nih.gov Its utility is significantly enhanced through conjugation to molecules that exhibit high affinity for specific subcellular structures, enabling precise visualization and analysis. The succinimidyl ester form of this compound is particularly effective for creating these conjugates, offering greater stability in aqueous solutions compared to sulfonyl chloride derivatives and facilitating efficient labeling of proteins under milder pH conditions. nih.govacs.org
The cytoskeleton, a complex network of protein filaments, is crucial for cell shape, division, and motility. This compound conjugates are instrumental in studying two of its major components: microtubules (composed of tubulin) and microfilaments (composed of filamentous actin or F-actin).
F-actin Labeling : The most common method for labeling F-actin involves conjugating this compound to phalloidin (B8060827), a bicyclic peptide toxin from the Amanita phalloides mushroom. genecopoeia.comthermofisher.com Phalloidin binds with high selectivity and affinity to F-actin from various species, making this compound phalloidin a reliable probe for visualizing actin filaments in fixed and permeabilized cells and tissues. genecopoeia.comthermofisher.com This conjugate allows for high-contrast imaging of the actin cytoskeleton. genecopoeia.comresearchgate.net A Texas Red-X derivative of phalloidin, which is spectrally similar, has also been developed and characterized for F-actin labeling. nih.govthermofisher.com These probes are superior to antibody-based staining for F-actin due to their small size and direct binding mechanism. genecopoeia.comumass.edu
Tubulin Labeling : Microtubules are typically visualized using immunofluorescence, where a primary antibody targets a tubulin subunit (e.g., α-tubulin or β-tubulin), and a secondary antibody conjugated to a fluorophore, such as this compound, provides the fluorescent signal. pnas.orgthermofisher.com For instance, fixed cells can be labeled with a mouse monoclonal anti-α-tubulin antibody, which is then detected by a this compound-conjugated goat anti-mouse IgG. thermofisher.com Alternatively, purified tubulin protein can be directly labeled with an activated ester of X-rhodamine at surface lysines. cytoskeleton.com This directly labeled tubulin can be microinjected into living cells to study microtubule dynamics and localization in real-time or used for in vitro polymerization assays. cytoskeleton.comnih.gov
Interactive Table 1: this compound Conjugates for Cytoskeletal Labeling
| Conjugate/Method | Target | Typical Application | Key Features | Citations |
|---|---|---|---|---|
| This compound Phalloidin | F-actin | Fluorescence microscopy of fixed and permeabilized cells. | High-affinity, selective F-actin staining; provides high-contrast images. | nih.govgenecopoeia.comthermofisher.com |
| This compound Secondary Antibody | Tubulin (via primary antibody) | Immunofluorescence of microtubules in fixed cells. | Amplifies signal; allows for use of well-characterized primary antibodies. | pnas.orgthermofisher.com |
| X-Rhodamine Labeled Tubulin Protein | Tubulin | Microinjection into live cells; in vitro polymerization assays. | Enables study of tubulin dynamics in living systems. | cytoskeleton.comnih.gov |
The intrinsic properties of the rhodamine scaffold, particularly its lipophilic and cationic nature, can be modulated to direct its accumulation in specific organelles. This has led to the development of various this compound derivatives and related rhodamine-based probes for staining mitochondria, lysosomes, and the endoplasmic reticulum (ER).
Mitochondria : Lipophilic and cationic dyes, including many rhodamines, accumulate in mitochondria, driven by the organelle's negative membrane potential. acs.orgrsc.org While classic dyes like Rhodamine 123 are well-known mitochondrial stains, derivatives of this compound and other rhodamines are also used. rsc.orgaatbio.comthermofisher.com For example, MitoRed is a cell-permeable, rhodamine-based dye that localizes to mitochondria and whose accumulation depends on the mitochondrial membrane potential. dojindo.com Another strategy involves masking a carboxylate group on a rhodamine voltage reporter with an acetoxymethyl (AM) ester; once inside the cell, mitochondrial esterases cleave the ester, trapping the now-charged probe within the organelle to report on membrane potential dynamics.
Lysosomes : The acidic environment of lysosomes (pH 4.0-5.5) is a key feature exploited for targeted probe delivery. lnu.edu.cnacs.org Probes can be designed with lipophilic amine groups that become protonated and trapped within the acidic lumen of lysosomes. acs.org Rhodamine-based probes with a spirocyclic structure are particularly effective; they remain in a colorless, non-fluorescent "closed" state in neutral or basic environments but switch to a fluorescent, "open" state upon protonation in acidic conditions. rsc.org By modifying silicon rhodamine (SiR) derivatives with a lysosome-targeting moiety like morpholine, researchers have created probes that selectively accumulate in lysosomes. acs.orgacs.org Sialic acid derivatives conjugated to Rhodamine-X have also been shown to target lysosomes through the cell's sugar sorting pathways. acs.org
Endoplasmic Reticulum (ER) : Staining the ER with rhodamine-based dyes often involves conjugation to molecules that bind to ER-resident proteins. A prominent example is the use of glibenclamide, which binds to sulfonylurea receptors (SURs) of ATP-sensitive K+ channels that are abundant on the ER membrane. lumiprobe.comthermofisher.com ER-Tracker™ Red, for instance, is a conjugate of a rhodamine derivative (BODIPY™ TR) and glibenclamide. thermofisher.com Another approach uses rhodol-type dyes that have a high affinity for ER membranes and can subsequently form covalent bonds with proteins within the ER, allowing for long-term imaging. funakoshi.co.jp
Interactive Table 2: Rhodamine-Based Probes for Organelle Localization
| Organelle | Targeting Strategy | Example Probe Type | Mechanism | Citations |
|---|---|---|---|---|
| Mitochondria | Membrane Potential | Cationic, lipophilic rhodamines (e.g., MitoRed) | Accumulation driven by the negative potential across the inner mitochondrial membrane. | acs.orgrsc.orgdojindo.com |
| Lysosomes | Acidic pH | Spirolactam rhodamines with amine moieties (e.g., dL-SiR-NO) | Protonation of the amine in the acidic lumen leads to trapping and fluorescence activation. | rsc.orglnu.edu.cnacs.org |
| Endoplasmic Reticulum | Receptor Binding | Glibenclamide-rhodamine conjugates (e.g., ER-Tracker™ Red) | Binding to sulfonylurea receptors (SURs) concentrated on the ER membrane. | lumiprobe.comthermofisher.com |
Cytoskeletal Elements (e.g., tubulin, F-actin)
Strategies for Improved Cell Permeability and Bioavailability of Derivatives
A significant challenge in live-cell imaging is ensuring that fluorescent probes can efficiently cross the cell membrane to reach their intracellular targets. For rhodamine dyes, a key strategy to enhance cell permeability and bioavailability revolves around controlling the equilibrium between two distinct chemical forms: a lipophilic, colorless lactone and a polar, fluorescent zwitterion. nih.govbiorxiv.org
The lactone form is more capable of passively diffusing across the lipid bilayer of cell membranes. nih.govbiorxiv.org Therefore, designing derivatives that favor this lactone state in the aqueous extracellular environment enhances cell permeability. Once inside the cell, the probe can switch to the fluorescent zwitterion form upon binding to its target or in response to a specific intracellular environment. acs.org This fluorogenic response, where fluorescence is activated upon target engagement, also reduces background noise from unbound probes. biorxiv.org
Several chemical modification strategies are employed to fine-tune this crucial lactone-zwitterion equilibrium (KL–Z):
Fluorination : Introducing fluorine atoms to the xanthene or pendant phenyl ring of the rhodamine structure can modulate the KL–Z. acs.orgnih.gov This modification can either increase or decrease the equilibrium constant, allowing for the rational design of dyes with optimized permeability for specific applications. nih.govbiorxiv.org
Neighboring Group Effect : Positioning an amide group next to a carboxyl group on the benzene (B151609) ring of a rhodamine dye dramatically increases cell permeability. biorxiv.org This arrangement stabilizes the hydrophobic spirolactone state, facilitating membrane traversal. This approach has been used to create highly permeable probes for tubulin and actin that produce high-contrast images at very low concentrations. biorxiv.org
Azetidine (B1206935) Incorporation : Incorporating four-membered azetidine rings into the rhodamine structure, creating "Janelia Fluor" (JF) dyes, is another powerful method to tune the KL–Z. nih.govsci-hub.se This modification can be combined with other strategies, like fluorination, to create dyes with significantly improved cell permeability and fluorogenicity. nih.gov
Spirolactonization Control : For probes targeting organelles like lysosomes, the spirolactam structure is key. lnu.edu.cnacs.org The dye is kept in a non-fluorescent, cell-permeable state and only becomes fluorescent in the acidic environment of the target organelle, a strategy that inherently links permeability with target-specific activation. rsc.org
Interactive Table 3: Strategies to Enhance Rhodamine Permeability
| Strategy | Chemical Modification | Effect on Dye Properties | Desired Outcome | Citations |
|---|---|---|---|---|
| Equilibrium Tuning | Fluorination of the rhodamine core | Modulates the lactone-zwitterion equilibrium (KL–Z). | Optimizes balance between permeability (lactone) and fluorescence (zwitterion). | acs.orgnih.govbiorxiv.org |
| Neighboring Group Effect | Addition of an amide adjacent to a carboxyl group | Stabilizes the hydrophobic spirolactone form. | Dramatically increases cell permeability and fluorogenicity. | biorxiv.org |
| Structural Modification | Incorporation of azetidine rings | Fine-tunes the KL–Z constant. | Creates highly permeable and bright "Janelia Fluor" (JF) dyes. | nih.govsci-hub.se |
| Environment-Sensitive Activation | Use of spirolactam/spirolactone structures | Keeps dye non-fluorescent until it reaches an acidic environment (e.g., lysosome). | Links permeability to target-specific fluorescence activation. | rsc.orglnu.edu.cnacs.org |
Rhodamine Red X in Chemosensor and Biosensor Development
Design Principles for Rhodamine-Based Sensors
The design of chemosensors and biosensors incorporating Rhodamine Red-X and other rhodamine derivatives primarily relies on modulating the equilibrium between two distinct forms: a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-ring amide form. chemrxiv.orgmdpi.comrsc.org The transition between these two states is triggered by the binding of a specific analyte to a receptor unit appended to the rhodamine core. This "off-on" switching mechanism is the basis for analyte detection. mdpi.comrsc.org Several key photophysical mechanisms are employed to achieve this switching behavior.
Spirolactam Ring Opening Mechanism
The most prevalent design strategy for rhodamine-based sensors involves the spirolactam ring-opening mechanism. rsc.orgresearchgate.netscilit.com In the absence of the target analyte, the rhodamine dye exists in a closed spirolactam structure. This form is characterized by a spiro carbon atom that disrupts the π-conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent. chemrxiv.orgnih.gov
Upon interaction with a specific analyte, such as a metal ion, the receptor unit binds to the analyte. mdpi.comrsc.org This binding event induces a conformational change that leads to the opening of the spirolactam ring. rsc.orgrsc.org The ring-opening restores the delocalized π-electron system of the xanthene core, resulting in a dramatic increase in both absorbance in the visible region (typically appearing pink or red) and strong fluorescence emission. rsc.orgresearchgate.net This distinct colorimetric and fluorometric response provides a clear signal for the presence of the analyte. sci-hub.senih.gov The selectivity of the sensor is determined by the specific design of the receptor, which is tailored to bind preferentially with the target analyte. researchgate.net
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced Electron Transfer (PET) is another important mechanism utilized in the design of rhodamine-based fluorescent sensors. In a PET-based sensor, the fluorophore (rhodamine) is covalently linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore (or vice versa), a process that quenches the fluorescence.
When the target analyte binds to the receptor, the redox potential of the receptor is altered. This change prevents the photoinduced electron transfer from occurring. Consequently, the fluorescence of the rhodamine moiety is no longer quenched, leading to a "turn-on" fluorescent signal. mdpi.comnih.gov The efficiency of the PET process is highly dependent on the energy levels of the fluorophore and the receptor, as well as the distance between them.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular Charge Transfer (ICT) is a process that can influence the fluorescence properties of a molecule. In an ICT-based sensor, the molecule typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state, such as the wavelength and intensity, are often highly sensitive to the polarity of the surrounding environment. mdpi.comrsc.org
In the context of rhodamine-based sensors, the binding of an analyte to the receptor part of the molecule can alter the electron-donating or -accepting ability of the receptor. This change modulates the ICT process, leading to a detectable change in the fluorescence signal, such as a shift in the emission wavelength or an increase in fluorescence intensity. mdpi.comrsc.org In some designs, a phenomenon known as twisted intramolecular charge transfer (TICT) is exploited, where a rotational motion within the molecule in the excited state leads to a non-emissive state. Analyte binding can restrict this rotation, thereby enhancing fluorescence. jst.go.jpchinesechemsoc.org
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). acs.orgrsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.
In FRET-based rhodamine sensors, this compound or a similar derivative often serves as the acceptor, while another fluorophore acts as the donor. acs.orgnih.gov The sensor is designed so that in the absence of the analyte, the donor and acceptor are held at a specific distance, allowing for efficient FRET. Upon excitation of the donor, energy is transferred to the acceptor, which then emits light. When the analyte binds to the sensor, it induces a conformational change that alters the distance or orientation between the donor and acceptor, thereby changing the FRET efficiency. acs.org This results in a ratiometric change in the fluorescence emission, where the intensity of the donor emission changes relative to the acceptor emission, providing a robust and quantifiable signal. acs.orgrsc.org
Detection of Cations
Rhodamine-based chemosensors have been extensively developed for the detection of a wide variety of metal cations, owing to the strong coordination of the rhodamine structure with metal ions. researchgate.netresearchgate.netnih.gov The inherent "off-on" signaling mechanism of rhodamine dyes provides a sensitive and often visually perceptible method for cation detection. nih.govmdpi.com
Heavy Metal Ions (e.g., Pb²⁺, Cu²⁺, Sn²⁺, Hg²⁺, Fe³⁺)
The detection of heavy metal ions is a critical area of environmental monitoring and public health. This compound and its derivatives have been successfully employed in the design of sensors for various toxic heavy metal ions. researchgate.netacs.org
Lead (Pb²⁺): Sensors for lead (II) have been developed using rhodamine derivatives. For instance, a "turn-on" fluorescent chemosensor based on a rhodamine-phenylurea conjugate demonstrated highly selective and sensitive recognition of Pb²⁺ in acetonitrile (B52724). rsc.org Another rhodamine-based probe, RDP-1, showed high selectivity and sensitivity for Pb²⁺ in aqueous media, allowing for colorimetric detection by the naked eye. rsc.orgresearchgate.net
Copper (Cu²⁺): Copper (II) is an essential trace element but is toxic at high concentrations. Numerous rhodamine-based sensors have been designed for its detection. mdpi.comnih.govheliosense.com The sensing mechanism typically involves the Cu²⁺-induced opening of the spirolactam ring, leading to a distinct color change from colorless to pink and a significant fluorescence enhancement. rsc.orgsci-hub.senih.gov For example, a bis(rhodamine)-based chemosensor showed excellent selectivity for Cu²⁺ in a mixed aqueous-organic solvent system. sci-hub.se
Tin (Sn²⁺): While less commonly reported than other heavy metals, rhodamine-based sensors have also been explored for the detection of tin ions. The design principles remain similar, relying on the coordination of Sn²⁺ with a specific receptor that triggers a change in the photophysical properties of the rhodamine fluorophore.
Mercury (Hg²⁺): Mercury (II) is a highly toxic and widespread environmental pollutant. Consequently, the development of sensitive and selective sensors for Hg²⁺ is of great importance. Rhodamine-based probes have proven to be very effective for this purpose. acs.orgnih.govresearchgate.netresearchgate.net These sensors often incorporate sulfur-containing ligands in the receptor unit to achieve high selectivity for the soft metal ion Hg²⁺. acs.orgnih.gov The interaction with Hg²⁺ induces the characteristic spirolactam ring-opening, resulting in a strong colorimetric and fluorescent response. acs.orgnih.gov Detection limits in the nanomolar range have been achieved with these systems. rsc.org
Iron (Fe³⁺): Iron is a crucial element in many biological processes, but its dysregulation is associated with various diseases. Rhodamine-based fluorescent probes have been widely developed for the detection and imaging of Fe³⁺ in environmental and biological samples. researchgate.netacs.orgmdpi.comfrontiersin.org These sensors typically operate via the Fe³⁺-induced spirolactam ring-opening mechanism, providing a "turn-on" fluorescent signal. acs.orgmdpi.com Water-soluble rhodamine-poly(ethylene glycol) conjugates have been synthesized to improve biocompatibility and enable Fe³⁺ detection in purely aqueous environments. frontiersin.org
Table 1: Research Findings on this compound Based Cation Sensors
| Target Cation | Sensor Description | Key Findings | Limit of Detection (LOD) | Reference(s) |
|---|---|---|---|---|
| Pb²⁺ | Rhodamine-phenylurea conjugate | Highly selective and sensitive in CH₃CN. | Not Specified | rsc.org |
| Rhodamine-trimethoxy benzaldehyde (B42025) conjugate (RDP-1) | High selectivity and sensitivity in aqueous media; colorimetric detection. | 15 nM | rsc.org | |
| Cu²⁺ | Bis(rhodamine)-based sensor (RD) | Excellent selectivity in CH₃CN/H₂O; naked-eye detection. | Not Specified | sci-hub.senih.gov |
| Rhodamine 6G acylhydrazine derivatives (J6, J7) | Instant and specific recognition; semi-quantitative test paper developed. | 0.977 µM (for J7) | mdpi.com | |
| Diketopyrrolopyrrole-rhodamine conjugates | Rapid colorimetric and fluorescent response. | 0.16 µmol dm⁻³ | nih.gov | |
| Hg²⁺ | Rhodamine derivative with sulfur-based receptor | Reversible dual colorimetric and fluorescence sensing; 52-fold fluorescence enhancement. | 3.0 x 10⁻⁸ mol L⁻¹ | researchgate.netacs.orgnih.gov |
| Rhodamine-based nanosensor platform (RHD-NPs) | Sensing in near-perfect aqueous medium; smartphone and test strip applications. | 6.56 nM | researchgate.net | |
| Indolizine-rhodamine FRET sensor | Ratiometric detection with a large Stokes shift; imaging in living cells. | 8.76 nM | rsc.org | |
| Fe³⁺ | Rhodamine-based probes (Y1-Y3) | "Off-on" chemosensors for imaging in living cells. | Not Specified | acs.org |
| Rhodamine-anchored polyacrylamide hydrogel | Naked-eye sensing of Fe³⁺ in industrial wastewater. | 27 nM | mdpi.com | |
| Water-soluble rhodamine-PEG conjugate (DRF-PEG) | Dual responsive colorimetric and fluorescent sensor for detection in pure water. | 1.00 µM (fluorescent) | frontiersin.org |
pH Sensing and Imaging (e.g., lysosomal pH)
The acidic environment of specific cellular organelles, such as lysosomes (pH 4.5–5.5), is crucial for their function. mdpi.com Monitoring pH fluctuations in these compartments is vital for understanding cellular physiology and pathology. Rhodamine-based probes are ideally suited for this purpose due to their pH-dependent spirolactam ring-opening mechanism. researchgate.netnih.gov
In neutral or basic conditions, the rhodamine core exists in its closed, non-fluorescent spirolactam state. As the pH decreases, protonation of the spirolactam carbonyl oxygen or another basic site on the molecule promotes the opening of the ring to form the thermodynamically stable, planar, and highly fluorescent xanthene structure. researchgate.netlnu.edu.cn This transition results in a dramatic increase in fluorescence intensity, providing a clear "on" signal in acidic environments.
Researchers have successfully developed various rhodamine-based probes with pKa values tailored to the lysosomal pH range. mdpi.comnih.gov For instance, by modifying the spirolactam ring, such as creating a six-membered N-O spirolactam (cyclic hydroxamate), the pKa can be tuned to approximately 4.1, making it an ideal sensor for acidic organelles. mdpi.com Other modifications, like the introduction of a benzimidazole (B57391) moiety, can yield probes with near-neutral pKa values (e.g., 6.9), enabling the simultaneous monitoring of both mitochondria and lysosomes, which can be distinguished by their different fluorescence intensities at their respective pH levels. lnu.edu.cn These probes have demonstrated excellent selectivity for lysosomal staining and have been used to visualize pH changes in living cells and organisms. mdpi.comnih.gov
| Probe Name/Derivative | Target Organelle | Sensing Mechanism | pKa | Fluorescence Change | Reference |
|---|---|---|---|---|---|
| Rhodamine B cyclic hydroxamate | Lysosome | H+ induced spirolactam ring-opening | ~4.1 | Strong fluorescence below pH 5.5 | mdpi.com |
| RCE (Rhodamine B derivative) | Lysosome | H+ induced spirolactam ring-opening | 4.71 | >150-fold increase from pH 7.5 to 3.5 | nih.gov |
| Rhodamine B-based probe | Lysosome | H+ induced spirolactam ring-opening | 5.72 | >20-fold increase from pH 7.5 to 4.1 | nih.gov |
| Rh-Mo (Rhodamine-morpholine) | Lysosome | H+ induced spirolactam ring-opening | 5.85 | High quantum yield (0.84) at pH 4.0 | researchgate.net |
| Rh-BMDZ (Rhodamine-benzimidazole) | Mitochondria/Lysosome | H+ induced spirolactam ring-opening | 6.9 | Distinct fluorescence changes from pH 5.0 to 8.0 | lnu.edu.cn |
Detection of Anions (e.g., CN⁻, F⁻)
The rhodamine scaffold has also been ingeniously adapted for the detection of environmentally and biologically significant anions like cyanide (CN⁻) and fluoride (B91410) (F⁻).
Cyanide (CN⁻) , a potent toxin, is often detected using an indirect displacement approach. mdpi.com A rhodamine-based probe is first coordinated with a metal ion, typically Cu²⁺. This complexation forces the spirolactam ring to open, resulting in a colored and fluorescent state. Upon the introduction of cyanide, which has a very high affinity for Cu²⁺, the metal ion is sequestered from the probe. This displacement allows the rhodamine moiety to revert to its colorless and non-fluorescent spirolactam form, providing a "turn-off" or ratiometric signal for CN⁻ detection. mdpi.com Probes based on Rhodamine B hydrazone derivatives have been designed to show a colorimetric and "turn-on" fluorescence response to CN⁻ with detection limits in the sub-micromolar range. researchgate.net
Fluoride (F⁻) detection by rhodamine probes often relies on a reaction-based mechanism. A common strategy involves masking the rhodamine fluorophore with a fluoride-labile group, such as a silyl (B83357) ether. rsc.org The high affinity of fluoride for silicon triggers the cleavage of the Si-O bond. This cleavage unmasks a hydroxyl group, which then initiates an intramolecular cyclization that opens the spirolactam ring, leading to a dramatic "turn-on" fluorescent signal. rsc.org Another approach involves the direct interaction of fluoride with a recognition site on the probe, such as an imidazole (B134444) N-H proton, which can induce deprotonation and subsequent ring-opening. researchgate.net These methods have enabled the detection of fluoride ions with high selectivity and sensitivity, reaching nanomolar detection limits. researchgate.net
| Probe/Derivative Type | Target Anion | Sensing Mechanism | Detection Limit | Response Type | Reference |
|---|---|---|---|---|---|
| Rhodamine B hydrazone (RD) | CN⁻ | Cyanide addition to an aldehyde followed by spirolactam opening | 0.354 µM | Colorimetric & "Turn-on" Fluorescence | researchgate.net |
| Rhodamine-Cu²⁺ complex | CN⁻ | Displacement of Cu²⁺ by CN⁻, closing the spirolactam ring | 0.013 ppm | Colorimetric ("Turn-off") | mdpi.com |
| Rhodamine hydrazone with O-silyl ether | F⁻ | F⁻-induced cleavage of O-silyl bond, leading to spirolactam opening | - | Colorimetric & "Turn-on" Fluorescence | rsc.org |
| Rhodamine-imidazole derivative (RDF-1) | F⁻ | F⁻-triggered deprotonation of imidazole N-H, leading to spirolactam opening | 8.52 nM | Colorimetric & "Turn-on" Fluorescence | researchgate.net |
Detection of Small Biomolecules and Reactive Species
The versatility of the rhodamine framework extends to the detection of crucial small biomolecules and transient reactive species involved in numerous physiological and pathological processes.
Reactive Oxygen and Nitrogen Species (e.g., peroxynitrite, hypochlorous acid)
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are key signaling molecules, but their overproduction leads to oxidative stress and cellular damage. Developing selective probes for these species is essential for studying their roles in biology.
Peroxynitrite (ONOO⁻) , a potent oxidant and nitrating agent, can be detected by rhodamine probes functionalized with a specific reactive moiety. researchgate.netmdpi.com One common design involves a rhodamine B phenyl hydrazide, which is non-fluorescent. researchgate.net Peroxynitrite selectively oxidizes the hydrazide group, which leads to the release of the highly fluorescent rhodamine B, providing a "turn-on" signal. researchgate.netmdpi.com Another strategy employs a p-phenylenediamine (B122844) derivative attached to the rhodamine core. Oxidation of the phenylenediamine by peroxynitrite eliminates its fluorescence quenching effect, restoring the bright fluorescence of the rhodamine dye. These reaction-based approaches afford high selectivity and sensitivity, with detection limits reaching the nanomolar scale. researchgate.netmdpi.com
Hypochlorous acid (HOCl) , a microbicidal agent produced by immune cells, is another important ROS. Rhodamine-based probes for HOCl often utilize a hydrazide or hydroxamic acid recognition site. rsc.orgnih.gov HOCl triggers an irreversible oxidation-hydrolysis reaction of the hydrazide group, which cleaves the moiety and induces the opening of the spirolactam ring. rsc.org202.117.24 This results in a significant fluorescence enhancement. rsc.org These probes are characterized by their high selectivity over other ROS/RNS, rapid response times (within minutes), and low detection limits, making them suitable for imaging HOCl in living cells and analyzing environmental water samples. nih.gov202.117.24nih.gov
| Probe Name/Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Response Time | Reference |
|---|---|---|---|---|---|
| Rhodamine B phenyl hydrazide (RBPH) | ONOO⁻ | Oxidation of hydrazide group | 1.4 nM | - | researchgate.net |
| Spiro hydrazide rhodamine (Xan 1) | ONOO⁻ | Oxidation of spiro hydrazide group | 24 nM | ~30 s | mdpi.com |
| Rhodamine hydrazide | HOCl | Oxidation-hydrolysis of hydrazide | Low nM range | Fast | rsc.org |
| Rhodamine 6G hydrazide | HOCl | Oxidation of hydrazide | - | <3 min | google.com |
| Rhodamine-based chiral hydrazide (RHHP) | HOCl | Oxidation of hydrazide followed by hydrolysis | Nanomolar | - | nih.gov |
| HDI-HClO | HOCl | - | 8.3 nM | <8 s | acs.org |
Thiols and Amino Acids
Thiols , such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are critical antioxidants and play numerous roles in cellular function. Rhodamine-based probes have been developed for their detection, often leveraging the nucleophilic nature of the thiol's sulfhydryl group. mdpi.com One mechanism involves a Michael addition reaction, where the thiol adds to an electrophilic site on the probe, triggering a conformational change that opens the spirolactam ring and turns on fluorescence. mdpi.com Another effective strategy utilizes the cleavage of a selenium-nitrogen (Se-N) bond within the probe by the thiol group. This cleavage releases the free rhodamine dye, resulting in a strong fluorescence signal. mdpi.comresearchgate.net These methods allow for the highly sensitive detection of biological thiols, with detection limits extending into the low nanomolar range. researchgate.net
Amino Acids can also be targeted with rhodamine-based probes. A novel approach involves a probe with dual recognition sites, such as a rhodamine B amide and a triphenylamine (B166846) aldehyde group. nih.govfrontiersin.org This type of probe, for instance RBTPA, can interact differently with various amino acids in acidic environments (e.g., pH 3-4), leading to distinct photophysical responses (color and fluorescence changes). nih.gov While not a simple "turn-on" sensor for a single amino acid, this method, when coupled with techniques like mass spectrometry, allows for the rapid qualitative identification of different amino acids based on the unique spectral signature and molecular weight of the probe-amino acid adduct. nih.govfrontiersin.org
| Probe/Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit | Response Type | Reference |
|---|---|---|---|---|---|
| Rhodamine-Se-N derivative | GSH | Cleavage of Se-N bond | 1.4 nM | "Turn-on" Fluorescence | researchgate.net |
| Rhodamine-6G derivative | Cys | Michael addition, ring-opening, and hydrolysis | 73.5 nM | "Turn-on" Fluorescence | |
| Rhodamine 6G-QDs conjugate | GSH | Competitive chelation, disruption of FRET | 15 nM | Ratiometric Fluorescence | nih.gov |
| (RBTPA) Rhodamine B-triphenylamine | Various Amino Acids | Differential binding at aldehyde and imine sites | Qualitative | Differential Colorimetric & Fluorescence | nih.govfrontiersin.org |
Analytical Methodologies and Environmental Monitoring Using Rhodamine Red X
Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)
Rhodamine Red-X is a fluorescent compound characterized by an excitation peak at 573 nm and an emission peak at 591 nm. aatbio.comfluorofinder.com Its detection is often carried out using spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy. For fluorescence measurements, a common setup involves excitation with a 561 nm laser and detection of the emitted light using a 586/15 nm bandpass filter. aatbio.com
The spectroscopic properties of rhodamine dyes are influenced by environmental factors such as pH. For instance, studies on related rhodamine compounds have shown that changes in pH can lead to significant shifts in the UV-Vis absorption spectrum and alterations in fluorescence emission intensity. nih.govtubitak.gov.tr In one study, the maximum redshift of UV absorption for a rhodamine B derivative was 110 nm, with a four-fold difference in maximum fluorescence emission intensity observed between pH 3 and pH 4. nih.gov The interaction of this compound with other molecules can also be monitored spectroscopically. For example, the fluorescence of rhodamine dyes can be quenched by other compounds, a phenomenon that can be used for analytical purposes. researchgate.net This quenching process is often static, resulting from the formation of a non-fluorescent complex between the rhodamine dye and the quenching agent. researchgate.net
Table 1: Spectroscopic Properties of this compound and Related Compounds
Surface-Enhanced Raman Scattering (SERS) for Rhodamine Detection
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for the detection of rhodamine dyes, including variants like Rhodamine 6G, at ultra-low concentrations. dergipark.org.tr This method relies on the enhancement of the Raman signal from molecules adsorbed on or near nanostructured metallic surfaces, often referred to as "hot spots." researchgate.net The enhancement is primarily due to electromagnetic and chemical mechanisms. dergipark.org.tr
Various substrates have been developed to optimize the SERS signal for rhodamine detection. These include composite materials like chemical vapor deposition (CVD) graphene with gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) on copper oxide (Ag@CuO) flower-like microstructures. researchgate.netku.edu The use of such substrates has enabled the detection of rhodamine at concentrations as low as 1.0 × 10⁻¹⁵ M. researchgate.net The characteristic Raman peaks of rhodamine, such as those at 612, 1189, and 1362 cm⁻¹, are monitored for detection and quantification. dergipark.org.tr The intensity of these peaks generally shows a logarithmic relationship with the analyte concentration. ku.edu
Table 2: SERS Detection of Rhodamine Variants
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of rhodamine dyes in various matrices. colab.wsnih.gov When coupled with detectors like UV-Vis or fluorescence detectors, HPLC provides a sensitive and specific method for rhodamine analysis. nih.govresearchgate.net For instance, an HPLC method with visible wavelength detection at 500 nm has been developed to quantify Rhodamine 123 in cell culture studies. nih.gov
Reversed-phase HPLC, often using a C18 column, is a common approach for separating rhodamine compounds. nih.govresearchgate.net The mobile phase composition is optimized to achieve good separation and resolution. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and a buffered aqueous solution. nih.gov Sample preparation techniques such as solid-phase extraction (SPE) are often employed to extract and concentrate rhodamine from complex samples before HPLC analysis, which can improve the method's sensitivity and remove interfering substances. researchgate.netrsc.org
Table 3: HPLC Methods for Rhodamine Analysis
Environmental Applications (e.g., water quality monitoring, food analysis)
Rhodamine dyes, due to their high fluorescence, are extensively used as tracers in environmental studies to understand water movement. ysi.comrshydro.co.uk They are employed for time-of-travel studies in surface and groundwater, helping to trace pollutants, and study dispersion and aeration in various water bodies. ysi.comrshydro.co.uk In-situ fluorometers are used for real-time measurements of rhodamine concentrations in the field. ysi.com
In the realm of food analysis, there is a need for sensitive methods to detect illegal rhodamine additives. dergipark.org.trcolab.ws Rhodamine B, for example, has been analyzed in food samples using techniques like Thin Layer Chromatography (TLC) combined with UV-Vis spectrophotometry. aip.org Various sample preparation methods, including solvent extraction and solid-phase extraction, are utilized to isolate rhodamine from complex food matrices before analysis. colab.ws The development of efficient analytical methods is crucial for monitoring rhodamine in both environmental and food samples to ensure safety and regulatory compliance. colab.wsnih.gov
Table 4: Applications of this compound in Environmental and Food Analysis
Challenges and Future Perspectives in Rhodamine Red X Research
Improving Repeatability and Sensitivity of Sensor Systems
A significant challenge in the application of rhodamine-based dyes, including Rhodamine Red-X, as sensor components is ensuring high repeatability and sensitivity. mdpi.comresearchgate.netresearchgate.net The reliability of a sensor system is paramount for quantitative analysis, yet rhodamine-based sensors can exhibit variability that needs to be addressed. mdpi.comresearchgate.net Factors such as the interaction of the dye with its local environment can lead to inconsistent signal outputs. For instance, in microfluidic devices made from polydimethylsiloxane (B3030410) (PDMS), Rhodamine B has been observed to absorb into the channel walls, causing a steady increase in the background fluorescent signal and leading to difficulties in obtaining accurate and repeatable temperature measurements. uwaterloo.ca
To counter these issues, researchers are exploring various strategies. One approach involves the immobilization of the dye molecules onto stable substrates. This can improve stability and enhance the sensor's performance. nih.gov For example, in Surface-Enhanced Raman Scattering (SERS) applications, immobilizing metal nanoparticles can create stable "hot spots" that significantly and consistently amplify the Raman signal of rhodamine dyes. nih.gov Another avenue of improvement lies in the refinement of calibration methods. For temperature sensing in microfluidics using Rhodamine B, generalized calibration equations have been developed to enhance measurement accuracy across different experimental setups. acs.org Furthermore, the automation of sensor fabrication using techniques like 3D printing is being investigated to improve the reproducibility of solid-contact ion-selective electrodes, which can incorporate rhodamine-doped membranes for quality control and visualization. acs.org The development of such robust fabrication and calibration techniques is crucial for the transition of this compound based sensors from laboratory curiosities to reliable analytical tools.
Development of New Wavelength-Shifted Analogs (e.g., Far-Red and NIR)
The utility of fluorescent probes in biological imaging is often limited by the spectral window in which they operate. Shorter wavelength dyes can cause significant photo-damage to biological samples and suffer from interference from cellular autofluorescence. nih.govrsc.org Consequently, a major thrust in rhodamine research is the development of analogs that absorb and emit light in the far-red and near-infrared (NIR) regions (650–950 nm). nih.govrsc.org This spectral region, often called the "biological transparent window," allows for deeper tissue penetration and cleaner imaging signals. rsc.orgnsf.gov
Significant progress has been made in synthesizing rhodamine derivatives with red-shifted spectra. Strategies include:
Extending π-Conjugation: Increasing the size of the delocalized electron system within the fluorophore is a classic and effective method for achieving bathochromic (red) shifts in absorption and emission wavelengths. nsf.govresearchgate.net
Silicon Substitution: Replacing the oxygen atom in the xanthene core with a silicon atom to create "Si-rhodamines" (SiR) has proven to be a highly successful strategy. nih.gov These SiR dyes possess the excellent optical properties of traditional rhodamines but with emissions shifted into the far-red region. nih.gov
Hybridization and Donor-Acceptor Structures: Combining the rhodamine scaffold with other fluorophores or creating donor-acceptor-donor (D-A-D) type structures are effective strategies for extending emission into the NIR-II region (beyond 1000 nm). nsf.gov
Despite these advances, challenges remain, particularly for pushing into the NIR-II region. Many current NIR rhodamine analogs have low fluorescence quantum yields, and their synthesis can be complex and costly. nsf.gov Overcoming these hurdles is essential for developing the next generation of probes for high-resolution, deep-tissue in vivo imaging. nsf.gov
| Rhodamine Analog | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Feature/Strategy | Reference(s) |
| DQF-RB-Cl | 485 | 690 | Breaking electronic symmetry for huge Stokes shift | rhhz.net, researchgate.net |
| Si-rhodamine (SiR) dyes | ~646 | ~664 | Silicon substitution in xanthene core for far-red emission | nih.gov, acs.org |
| Janelia Fluor 549 (JF549) | 549 | 571 | Azetidine (B1206935) incorporation for improved brightness | nih.gov |
| Janelia Fluor 646 (JF646) | 646 | 664 | Azetidine incorporation in Si-rhodamine scaffold | acs.org, nih.gov |
| Texas Red-X | 583 | 603 | Sulfonamide of aminohexanoic acid for improved conjugation | nih.gov, acs.org |
| This compound | 570 | 590 | Lissamine rhodamine B derivative with spacer | nih.gov, jacksonimmuno.com |
This table presents a selection of rhodamine derivatives and their properties as reported in the cited literature. The exact spectral values may vary slightly depending on the solvent and conjugation state.
Rational Design Principles for Optimized Performance
The development of new rhodamine analogs is increasingly guided by rational design principles rather than trial-and-error synthesis. This approach leverages a deep understanding of structure-property relationships to fine-tune the dye's performance for specific applications. rhhz.netacs.org A central concept in the rational design of modern rhodamines is the manipulation of the equilibrium between the dye's two principal forms: a colorless, non-fluorescent spirolactone and a colorful, fluorescent zwitterion. acs.orgacs.org
The equilibrium constant for this transition, KL-Z, can be precisely tuned through chemical modifications to achieve desired properties: nih.govacs.org
High KL-Z: Dyes that strongly favor the fluorescent zwitterionic form are ideal for use as bright, environmentally insensitive labels. nih.gov
Low KL-Z: Dyes that exist primarily in the colorless lactone form in aqueous solution but become fluorescent upon binding to a target protein are known as fluorogenic probes. This "off-on" switching mechanism is highly desirable as it minimizes background fluorescence. researchgate.netacs.org
Researchers have developed a roadmap for tuning the KL-Z and other properties by modifying different parts of the rhodamine scaffold. acs.org For example, altering the electron-donating strength of the terminal amino groups (auxochromes) or introducing fluorine atoms to the pendant phenyl ring can systematically shift the KL-Z value and the dye's spectral properties. rhhz.netacs.org Another powerful strategy involves breaking the electronic symmetry of the rhodamine structure to create dyes with an exceptionally large separation between their excitation and emission peaks (a large Stokes shift), which is beneficial for multicolor imaging applications. rhhz.netresearchgate.net These rational design principles provide a powerful toolkit for creating optimized rhodamine dyes with tailored performance characteristics.
Integration with Advanced Technologies
The future of this compound and its derivatives will be shaped by their integration with other advanced technologies, most notably microfluidics and artificial intelligence (AI).
Microfluidics: These "lab-on-a-chip" systems offer precise control over minute fluid volumes, making them ideal platforms for high-throughput analysis, diagnostics, and fundamental research. Rhodamine dyes are frequently used in microfluidic systems for applications like temperature measurement and as tracers for flow visualization. uwaterloo.camdpi.comspiedigitallibrary.org The integration of rhodamine-based sensors into microfluidic chips enables the creation of miniaturized total analysis systems (µTAS) for on-site detection of environmental or biological analytes. mdpi.com For example, a microfluidic photocatalytic fuel cell has been developed that uses the dye Rhodamine B not only as a pollutant to be degraded but also as the photocatalyst that drives the system. mdpi.com However, challenges such as the aforementioned absorption of dyes into PDMS device walls must be fully resolved to ensure the reliability of these integrated systems. uwaterloo.caspiedigitallibrary.org
Q & A
Q. What are the optimal excitation/emission parameters for Rhodamine Red-X (RRX) in fluorescence microscopy, and how do they compare to other rhodamine derivatives?
RRX exhibits excitation/emission maxima at 570 nm/590 nm , making it suitable for multicolor imaging with dyes like Alexa Fluor® 488 (488 nm/525 nm) and Alexa Fluor® 647 (650 nm/665 nm) . Its spectral profile minimizes overlap with green and far-red fluorophores, enabling clear signal separation in confocal microscopy equipped with 405 nm, 488 nm, 568 nm, and 647 nm lasers . For comparison, Texas Red® (596 nm/620 nm) has a longer Stokes shift but may require specialized filters .
Q. How should RRX-conjugated antibodies be stored and reconstituted to maintain stability?
Lyophilized RRX conjugates should be stored at 2–8°C and reconstituted with deionized water. Post-reconstitution, aliquot and freeze at –70°C or add glycerol (50% final concentration) for storage at –20°C . Avoid repeated freeze-thaw cycles, as this degrades fluorescence intensity. Working dilutions (e.g., 1:50–1:200) should be prepared fresh and optimized based on antigen density and permeability .
Q. What are common applications of RRX in immunofluorescence assays?
RRX is widely used for:
- Single-labeling : Detecting low-abundance antigens due to its bright emission .
- Multiplex imaging : Combined with DyLight 405, Alexa Fluor® 488, and Alexa Fluor® 647 for 4-color panels .
- Neuronal and microtubule imaging : RRX-labeled secondary antibodies visualize neuronal structures (e.g., Fig. 3 in ) .
Advanced Research Questions
Q. How can researchers optimize RRX conjugation to proteins while minimizing functional perturbation?
RRX succinimidyl ester incorporates a spacer arm between the fluorophore and reactive site, reducing steric hindrance and preserving protein function . For reproducible conjugations:
- Use pH 8–9 buffers during labeling to enhance amine reactivity.
- Monitor dye-to-protein ratio (e.g., 4–6 dyes per antibody ) via absorbance at 570 nm and 280 nm .
- Compare to Lissamine rhodamine B, which lacks spacer arms and may induce protein precipitation .
Q. How should spectral overlap and cross-reactivity be addressed when using RRX in multiplex assays?
- Spectral validation : Use single-stained controls to assess bleed-through. RRX’s emission (590 nm) shows minimal overlap with Alexa Fluor® 488 (525 nm) but may conflict with TRITC (570 nm) .
- Cross-reactivity mitigation : Pre-adsorb secondary antibodies against serum proteins from non-target species (e.g., goat anti-mouse IgG pre-adsorbed against human serum) .
Q. What methodologies resolve contradictions in RRX fluorescence intensity across studies?
Discrepancies may arise from:
- Conjugation efficiency : Quantify dye-to-protein ratios via spectrophotometry .
- Microenvironmental effects : RRX’s fluorescence is pH-sensitive; use buffered mounting media (pH 7.4) .
- Instrument calibration : Ensure lasers and detectors are aligned to RRX’s emission peak (590 nm) .
Q. How can RRX be integrated into live-cell imaging studies without cytotoxicity?
- Low dye concentrations : Use ≤1 µM RRX conjugates to minimize phototoxicity .
- Viability controls : Include assays like MTT or propidium iodide exclusion .
- Dynamic tracking : RRX’s photostability supports time-lapse imaging of microtubule dynamics (e.g., Fig. 3 in ) .
Methodological Tables
Table 1. Key Properties of this compound vs. Common Rhodamine Derivatives
| Property | RRX | Texas Red® | TRITC |
|---|---|---|---|
| Excitation/Emission (nm) | 570/590 | 596/620 | 550/570 |
| Succinimidyl Ester Stability | High | Moderate | Low |
| Multiplex Compatibility | 4-color | 3-color | 2-color |
| Reference |
Table 2. Troubleshooting RRX Conjugation and Imaging
| Issue | Solution | Evidence |
|---|---|---|
| Low fluorescence | Optimize dye-to-protein ratio (≥4:1) | |
| Background noise | Pre-adsorb secondary antibodies | |
| Photobleaching | Use antifade reagents (e.g., ProLong™) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
